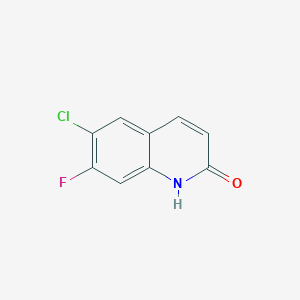
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Halogen exchange reactions, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid: Known for its antibacterial activity.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Another quinoline derivative with similar structural features.
Uniqueness
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H5ClFNO |
|---|---|
Peso molecular |
197.59 g/mol |
Nombre IUPAC |
6-chloro-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
Clave InChI |
LNLSHUSCSCKWCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=CC(=C(C=C21)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
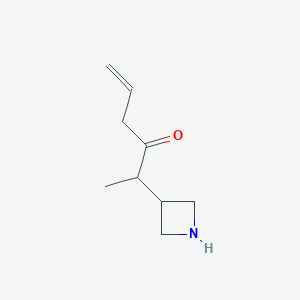
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)


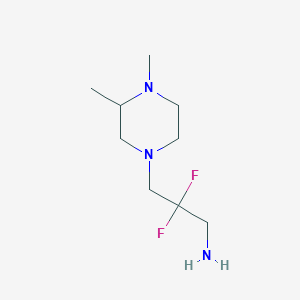
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
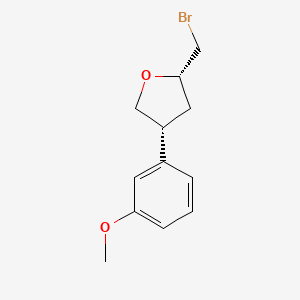
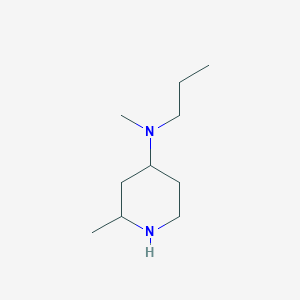

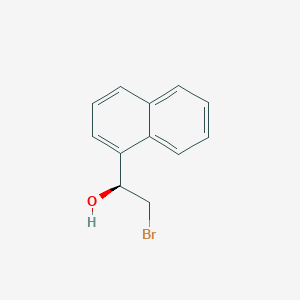
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
